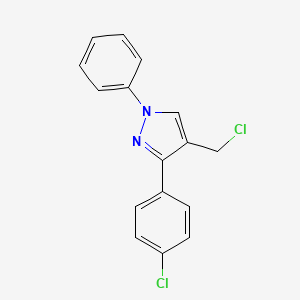
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as TMBP, is a boron-containing compound that has gained significant attention in scientific research. It is a versatile molecule that has been used in numerous applications, ranging from medicinal chemistry to materials science.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on compounds closely related to "3-Ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole" demonstrates advancements in synthesis methods and characterization techniques. For example, Liao et al. (2022) described the synthesis and characterization of a related compound, using spectroscopic methods like FT-IR, NMR, and X-ray diffraction to confirm its structure and to perform DFT calculations for molecular structure analysis (Liao et al., 2022).
Crystal Structure and DFT Studies
Another study by Yang et al. (2021) focused on the crystal structure and DFT study of a compound with a similar structure, highlighting the utility of nucleophilic substitution reactions in obtaining organic intermediates with both pyrazole heterocycle and borate functional groups. The research emphasizes the importance of X-ray diffraction and DFT calculations in understanding molecular conformations and electrostatic potential (Yang et al., 2021).
Antioxidant and Biological Activities
Research also extends to the evaluation of biological activities, where compounds derived from or related to "this compound" are investigated for their potential health benefits. For instance, Zhang et al. (2009) isolated phenolic compounds from walnut kernels, showing significant antioxidant activities, suggesting that structural analogs of the compound might also possess similar beneficial properties (Zhang et al., 2009).
Heterocyclic Synthesis
Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to the synthesis of pyran, pyridine, and pyridazine derivatives. This study shows the versatility of related structures in synthesizing a wide range of heterocyclic compounds with potential applications in drug discovery and development (Mohareb et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit bromodomains , which are protein domains that recognize acetylated lysine residues, playing a crucial role in regulating gene expression.
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets (such as bromodomains) and inhibit their function . This inhibition could lead to changes in gene expression and cellular function.
Result of Action
Inhibition of bromodomains could potentially lead to changes in gene expression, impacting cellular proliferation and differentiation .
Propriétés
IUPAC Name |
3-ethyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O2/c1-7-9-8-10(15(6)14-9)13-16-11(2,3)12(4,5)17-13/h8H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYSAPREJHULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

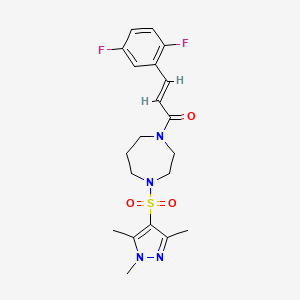
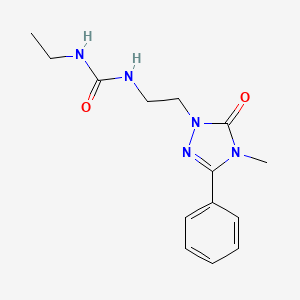
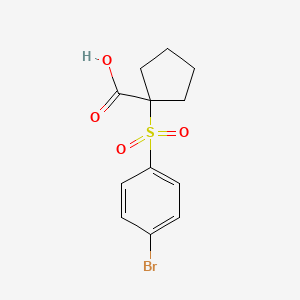
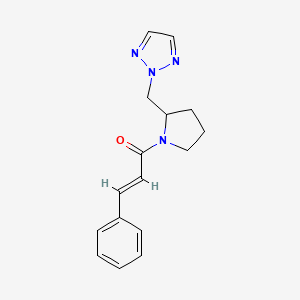

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

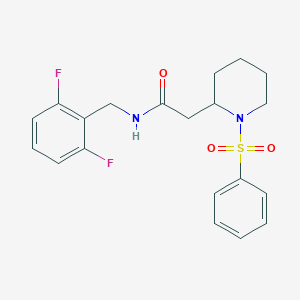
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894155.png)
![[4-(1,3-Benzodioxol-5-yl)-2-pyrimidinyl]methyl 4-fluorophenyl ether](/img/structure/B2894156.png)
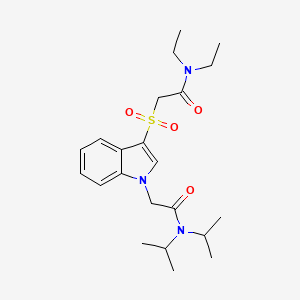
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

